

# Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of FAMES

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 11-Eicosenoic acid, methyl ester

Cat. No.: B8006695

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Welcome to the technical support center for Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMES). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to peak tailing in their chromatographic data.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is it a problem in FAME analysis?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a "tail" extending from the peak maximum towards the baseline.<sup>[1]</sup> This distortion can compromise the accuracy of peak integration and quantification, and it can also obscure smaller, co-eluting peaks.<sup>[2]</sup> In FAME analysis, sharp, symmetrical peaks are crucial for accurate fatty acid profiling.

Q2: My chromatogram shows tailing for all FAME peaks. What is the likely cause?

A: When most or all peaks in a chromatogram exhibit tailing, the issue is often related to a physical problem in the GC system that affects all analytes indiscriminately.<sup>[3]</sup> This could be a disruption in the carrier gas flow path.<sup>[3][4]</sup>

Potential Causes and Solutions:

- **Improper Column Installation:** An incorrectly installed column can create dead volume or turbulence in the flow path.[\[5\]](#)[\[6\]](#) Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[\[7\]](#)[\[8\]](#)
- **Poor Column Cut:** A jagged or angled column cut can cause turbulence and lead to peak tailing.[\[5\]](#)[\[7\]](#) It is recommended to trim the column using a specialized tool to ensure a clean, 90° cut and to inspect the cut with a magnifying glass.[\[7\]](#)[\[8\]](#)
- **System Leaks:** Leaks in the system, particularly at the inlet, can disrupt the carrier gas flow and cause peak distortion. Thoroughly check for leaks using an electronic leak detector.
- **Contamination in the Inlet:** Debris from the septum or sample matrix can accumulate in the inlet liner, creating a turbulent flow path.[\[9\]](#) Regular inlet maintenance, including replacing the liner and septum, is crucial.[\[10\]](#)[\[11\]](#)

Q3: Only some of my FAME peaks, particularly the more polar ones, are tailing. What should I investigate?

A: Selective peak tailing often points to chemical interactions between specific analytes and active sites within the GC system.[\[3\]](#) FAMES, especially if the derivatization is incomplete leaving behind free fatty acids, can be prone to such interactions.[\[12\]](#)

#### Potential Causes and Solutions:

- **Active Sites in the System:** Free silanol groups on the surface of the inlet liner, glass wool, or the column itself can interact with polar analytes, causing them to be retained longer and resulting in tailing peaks.[\[12\]](#)[\[13\]](#)
  - **Solution:** Use a deactivated inlet liner and high-quality, inert columns.[\[3\]](#) If the column is old, it may have become active; trimming the first few centimeters or replacing the column may be necessary.[\[1\]](#)
- **Incomplete Derivatization:** Residual free fatty acids are highly polar and will tail significantly.[\[12\]](#)
  - **Solution:** Ensure your derivatization protocol is robust and goes to completion.[\[12\]](#) This may involve optimizing reaction time, temperature, and reagent concentrations.

- Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.[\[6\]](#)[\[13\]](#)
  - Solution: Regularly bake out the column at a high temperature (within its specified limits) to remove contaminants.[\[1\]](#) If contamination is severe, trimming the inlet side of the column can be effective.[\[1\]](#)

Q4: I've noticed my peak shapes getting progressively worse over a series of injections. What could be the cause?

A: A gradual degradation in peak shape often indicates the accumulation of contaminants in the system or the degradation of a component.[\[1\]](#)

Potential Causes and Solutions:

- Sample Matrix Buildup: Non-volatile components in your sample can accumulate in the inlet liner or at the head of the column with each injection.
  - Solution: Perform regular maintenance, including changing the inlet liner and trimming the column.[\[11\]](#) Consider sample cleanup procedures to remove non-volatile material before injection.[\[10\]](#)
- Septum Degradation: The septum can shed particles into the inlet with repeated injections, leading to contamination.
  - Solution: Replace the septum regularly.
- Column Degradation: Over time, the stationary phase of the column can degrade, especially if operated at high temperatures or exposed to oxygen.[\[14\]](#)
  - Solution: If other troubleshooting steps fail, the column may need to be replaced.[\[14\]](#)

Q5: Could my injection technique be causing peak tailing?

A: Yes, the injection technique can significantly impact peak shape.[\[1\]](#)

Potential Causes and Solutions:

- Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[\[1\]](#)[\[15\]](#)
  - Solution: Dilute your sample or reduce the injection volume.[\[16\]](#)
- Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[\[10\]](#)[\[12\]](#)
  - Solution: For FAME analysis, nonpolar solvents like hexane or heptane are generally recommended for use with common GC columns.[\[12\]](#)
- Incorrect Split/Splitless Parameters: In splitless injections, an improperly set purge activation time can lead to solvent tailing, which can affect the shape of early eluting peaks.[\[1\]](#)
  - Solution: Optimize the splitless time or consider using a split injection if sample concentration allows. A minimum split vent flow of 20 mL/minute is recommended for split injections.[\[10\]](#)
- Low Injector Temperature: For higher molecular weight FAMEs, a low injector temperature can result in slow volatilization, causing broad or tailing peaks.[\[12\]](#)
  - Solution: Ensure the injector temperature is appropriate for the FAMEs being analyzed.

## Quantitative Troubleshooting Parameters

The optimal parameters for FAME analysis can vary depending on the specific column, instrument, and the nature of the sample. The following table provides general guidelines that can be used as a starting point for troubleshooting.

Parameter	Typical Range/Value	Indication of Problem Leading to Tailing	Troubleshooting Action
Injection Volume	0.5 - 2 $\mu$ L	Large injection volumes can lead to column overload.	Reduce injection volume or dilute the sample.
Split Ratio	20:1 to 100:1	A low split ratio can cause column overload.	Increase the split ratio.
Initial Oven Temperature	50 - 100 $^{\circ}$ C	Too high an initial temperature can cause solvent effect violations in splitless injections.	Decrease the initial oven temperature by 10-20 $^{\circ}$ C. <a href="#">[10]</a>
Injector Temperature	220 - 270 $^{\circ}$ C	Too low a temperature can cause incomplete volatilization of higher molecular weight FAMES.	Increase the injector temperature.
Carrier Gas Flow Rate	1 - 2 mL/min (for 0.25 mm ID column)	Sub-optimal flow can reduce column efficiency.	Optimize the flow rate for your column dimensions.

## Experimental Protocols

### Protocol 1: GC Inlet Maintenance

- **Cool Down:** Cool the injector and oven to a safe temperature.
- **Turn Off Gases:** Turn off the carrier gas and any other gases connected to the inlet.
- **Remove Column:** Carefully remove the column from the inlet.
- **Disassemble Inlet:** Remove the septum nut, septum, and then the inlet liner.

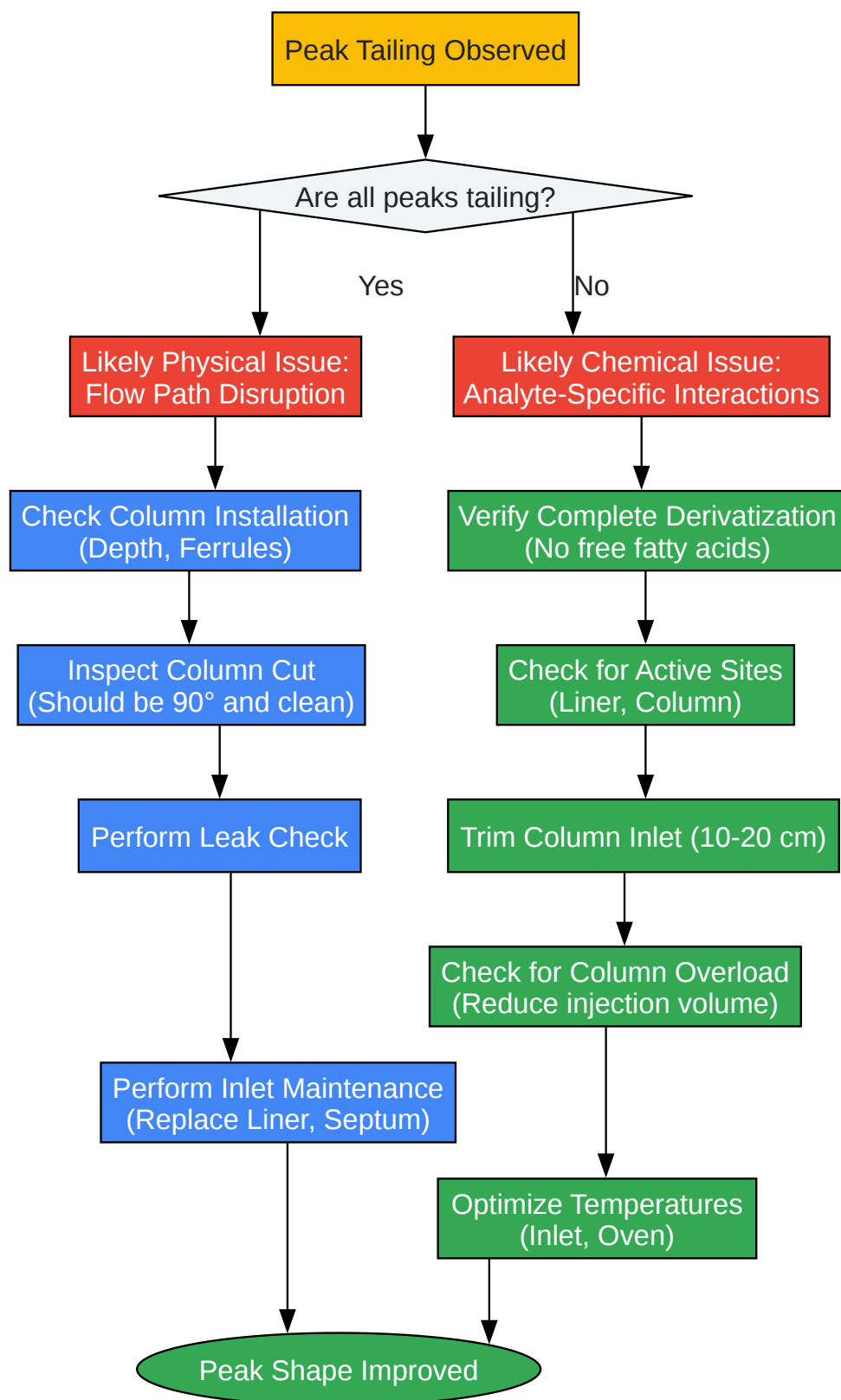
- **Inspect and Clean:** Inspect the inlet for any visible contamination. Clean the metal surfaces with an appropriate solvent (e.g., methanol, hexane).
- **Replace Consumables:** Replace the septum, O-ring, and inlet liner with new, clean parts.
- **Reassemble:** Reassemble the inlet in the reverse order.
- **Leak Check:** Reinstall the column, turn on the carrier gas, and perform a thorough leak check.

#### Protocol 2: GC Column Trimming

- **Identify Contamination:** Visually inspect the first few centimeters of the column at the inlet end for discoloration, which may indicate contamination.
- **Make a Clean Cut:** Using a ceramic scoring wafer or a capillary column cutting tool, score the column at the desired point.
- **Break the Column:** Gently flex the column at the score to create a clean, 90-degree break.
- **Inspect the Cut:** Use a magnifying glass to ensure the cut is clean and square, with no jagged edges or shards of fused silica.[\[7\]](#)
- **Reinstall:** Reinstall the column in the inlet, ensuring the correct insertion depth.

## Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in FAME analysis.



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Caption: A troubleshooting workflow for diagnosing peak tailing in GC.

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## References

- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Troubleshooting—Tailing Peaks [restek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. About peak tailing of GC column in GC-FID (sp-2560) - Chromatography Forum [chromforum.org]
- 15. poor peak shape when analysing FAMES on GC-FID - Chromatography Forum [chromforum.org]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of FAMES]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8006695#troubleshooting-peak-tailing-in-gc-analysis-of-fames]



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